molecular formula C8H7ClFNO2 B6341164 Ethyl 2-chloro-3-fluoro-4-pyridinecarboxylate CAS No. 1214351-53-7

Ethyl 2-chloro-3-fluoro-4-pyridinecarboxylate

Cat. No.: B6341164
CAS No.: 1214351-53-7
M. Wt: 203.60 g/mol
InChI Key: LEDJRPLIHUMFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-3-fluoro-4-pyridinecarboxylate is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-3-fluoro-4-pyridinecarboxylate typically involves the reaction of 2-chloro-3-fluoropyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-fluoro-4-pyridinecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a pyridine N-oxide .

Scientific Research Applications

Ethyl 2-chloro-3-fluoro-4-pyridinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3-fluoro-4-pyridinecarboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-pyridinecarboxylate
  • Ethyl 3-fluoro-4-pyridinecarboxylate
  • Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in various chemical reactions and applications compared to similar compounds .

Properties

IUPAC Name

ethyl 2-chloro-3-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-4-11-7(9)6(5)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDJRPLIHUMFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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